2-{4-[(4-Methoxyphenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a pinacol boronate ester featuring a phenyl ring substituted with a (4-methoxyphenyl)methoxy group. The dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings. The methoxybenzyloxy substituent introduces electron-donating effects, which may influence both electronic properties and steric interactions in synthetic applications .
Properties
IUPAC Name |
2-[4-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)16-8-12-18(13-9-16)23-14-15-6-10-17(22-5)11-7-15/h6-13H,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBLILWMILAZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that phenylboronic ester derivatives, which this compound is a part of, are widely used in biology, organic synthesis, catalysis, and crystal engineering.
Mode of Action
It is known that boron reagents, such as this compound, are often used in suzuki–miyaura coupling reactions. These reactions involve the coupling of aryl iodides in the presence of a copper catalyst to form aryl boronates.
Biological Activity
2-{4-[(4-Methoxyphenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of boron-containing compounds and exhibits a complex structure characterized by the presence of methoxyphenyl groups and a dioxaborolane ring. Its molecular formula is with a molecular weight of approximately 300. The presence of methoxy groups contributes to its solubility and reactivity.
Antioxidant Properties
Research indicates that compounds with similar structures often exhibit significant antioxidant activity. The methoxyphenyl moieties can enhance electron donation capabilities, thereby scavenging free radicals effectively. Studies have demonstrated that related dioxaborolanes can reduce oxidative stress in cellular models, suggesting potential neuroprotective effects.
Neuroprotective Effects
A notable study investigated the neuroprotective effects of structurally related compounds in models of cerebral ischemia. The results showed that these compounds significantly prolonged survival times in mice subjected to acute cerebral ischemia. This suggests that this compound may possess similar protective effects against neuronal damage .
Anticancer Activity
Emerging research has highlighted the anticancer potential of boron-containing compounds. The dioxaborolane structure may facilitate interactions with biological targets involved in cancer cell proliferation. Preliminary studies have indicated that such compounds can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
- Neuroprotection in Ischemia Models
- Antioxidant Activity Assessment
Data Tables
| Biological Activity | Methodology | Results |
|---|---|---|
| Neuroprotection | Ischemia model (mice) | Prolonged survival time; reduced mortality rate |
| Antioxidant activity | DPPH assay | High radical scavenging activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2g)
- Structure : Para-methoxy substitution on the phenyl ring.
- Physical Properties : White solid, m.p. 137.0–139.2°C .
- Reactivity : Electron-rich aryl group enhances reactivity in cross-couplings compared to meta-substituted analogs.
- Applications : Used as a boronate precursor in organic synthesis .
2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2i)
Functional Group Modifications
2-[4-(4-Methoxyphenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Ethynyl linkage between phenyl and 4-methoxyphenyl groups.
- Applications : Useful in materials science for constructing conjugated polymers or sensors .
3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- Structure : Hydroxyl group adjacent to methoxy on the aryl ring.
- Physical Properties : Polar compound with higher solubility in protic solvents.
- Reactivity : Hydroxyl group enables hydrogen bonding and participation in acid-base reactions, unlike the target compound.
- Applications: Potential use in pH-sensitive probes or chelating agents .
Steric and Electronic Effects
2-(4-Methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Additional methyl groups at the 3- and 5-positions.
- Physical Properties : MW 262.15 g/mol, solid .
- Reactivity : Steric hindrance from methyl groups slows cross-coupling kinetics compared to the target compound.
- Applications: Limited to reactions tolerant of bulky substrates .
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Comparative Data Tables
Table 1. Physical Properties
*Calculated based on molecular formula C₁₉H₂₃BO₄.
Table 2. Reactivity in Cross-Coupling Reactions
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-{4-[(4-Methoxyphenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodological Answer : The compound is typically synthesized via a two-step process:
Functionalization of the phenyl ring : A methoxyphenyl group is introduced via nucleophilic substitution or coupling reactions.
Boronate ester formation : The intermediate reacts with pinacol boronic ester precursors under anhydrous conditions, often catalyzed by palladium or nickel complexes .
- Key Reagents : 4-Methoxyphenylmethanol, boronic acid, pinacol, and transition metal catalysts (e.g., PdCl₂).
- Purity Control : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) and validation by HPLC (>95% purity) .
Q. What spectroscopic methods are used to characterize its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) and confirms boronate ester formation.
- IR Spectroscopy : Detects B-O stretching vibrations (~1350 cm⁻¹) and aryl ether linkages (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 368.2) .
Q. What are its primary applications in organic synthesis?
- Methodological Answer :
- Suzuki-Miyaura Cross-Coupling : Acts as a boronate ester partner to synthesize biaryl compounds. Typical conditions: Pd(PPh₃)₄ catalyst, K₂CO₃ base, and DMF solvent at 80–100°C .
- Polymer Synthesis : Used to create π-conjugated polymers for optoelectronic materials .
Advanced Research Questions
Q. How do electronic effects of substituents influence its reactivity in cross-coupling reactions?
- Methodological Answer :
- The 4-methoxyphenyl group is electron-donating, enhancing boronate ester stability but potentially slowing oxidative addition in palladium-catalyzed reactions.
- Experimental Optimization : Use electron-deficient aryl halides as coupling partners to balance reactivity. Monitor reaction progress via TLC or in situ Raman spectroscopy .
- Comparative Data : Substrates with electron-withdrawing groups (e.g., nitro) show 15–20% higher yields under identical conditions .
Q. How can reaction conditions be optimized to improve yield in Suzuki-Miyaura couplings?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂, XPhos-Pd-G3, or NiCl₂(dppe) for cost vs. efficiency trade-offs.
- Solvent Effects : Replace DMF with THF or toluene to reduce side reactions (e.g., protodeboronation).
- Temperature Gradient : Incremental heating (50°C → 100°C) minimizes decomposition.
- Yield Data :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 80 | 72 |
| XPhos-Pd-G3 | THF | 60 | 88 |
Q. What are the stability considerations under different storage conditions?
- Methodological Answer :
- Moisture Sensitivity : Hydrolyzes in humid environments; store under argon at –20°C with desiccants.
- Long-Term Stability :
| Storage Temp | Purity Loss (6 months) |
|---|---|
| –20°C | <2% |
| 4°C | 5–8% |
- Handling Protocol : Use gloveboxes for weighing; prepare solutions in anhydrous THF or DCM.
Q. How to address contradictions in reported catalytic efficiencies when using this compound?
- Methodological Answer :
- Root-Cause Analysis :
Impurity Profiling : Compare HPLC traces of batches (e.g., residual palladium or pinacol).
Kinetic Studies : Measure reaction rates under standardized conditions (e.g., 0.1 M substrate in THF).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
